molecular formula C19H26F3N3O2 B8293808 1-(1-(2-Ethylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea

1-(1-(2-Ethylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B8293808
M. Wt: 385.4 g/mol
InChI Key: FUYHBXJELRMEEF-UHFFFAOYSA-N
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Description

1-(1-(2-Ethylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H26F3N3O2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H26F3N3O2

Molecular Weight

385.4 g/mol

IUPAC Name

1-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H26F3N3O2/c1-3-13(4-2)17(26)25-11-9-16(10-12-25)24-18(27)23-15-7-5-14(6-8-15)19(20,21)22/h5-8,13,16H,3-4,9-12H2,1-2H3,(H2,23,24,27)

InChI Key

FUYHBXJELRMEEF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cold solution of 4-(trifluoromethyl)phenyl isocyanate (56.1 mg, 0.3 mmol) in THF (1.5 ml) was added 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one (59.4 mg, 0.3 mmol), prepared via Example 14 and Example 15 using 2-ethylbutanoic acid. The reaction mixture was allowed to warm to rt and stirred overnight. 1 M HCl aqueous solution was added followed by extraction with EtOAc. Flash chromatography eluted with 50:1 DCM:MeOH followed by recrystallization from acetone afforded desired compound (64 mg, 55%) as a white solid. Mp 207.9-209.3° C. 1H NMR (400 MHz, DMSO-d6) δ 8.74 (s, 1H), 7.57 (m, 4H), 6.40 (d, J=7.6 Hz, 1H), 4.28 (brd, J=12.4 Hz, 1H), 3.96 (brd, J=13.6 Hz, 1H), 3.78-3.70 (m, 1H), 3.18 (t, J=11.6 Hz, 1H), 2.82 (t, J=11.0 Hz, 1H), 2.67-2.60 (m, 1H), 1.89 (d, J=10.8 Hz, p 1H), 1.83 (d, J=10.4 Hz, 1H), 1.56-1.42 (m, 2H), 1.42-1.31 (m, 2H), 1.31-1.16 (m, 2H), 0.83-0.75 (m, 6H). F NMR (300 M Hz, DMSO-d6) −60.324 (s).
[Compound]
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56.1 mg
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59.4 mg
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1.5 mL
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55%

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